molecular formula C11H13NO2 B13664947 Benzyl (Z)-3-Amino-2-butenoate

Benzyl (Z)-3-Amino-2-butenoate

Cat. No.: B13664947
M. Wt: 191.23 g/mol
InChI Key: LPYNWRPARGBJOL-UHFFFAOYSA-N
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Description

(Z)-Benzyl 3-aminobut-2-enoate is an organic compound with the molecular formula C11H13NO2 It is a derivative of crotonic acid, where the hydrogen atom on the carboxyl group is replaced by a benzyl group, and the hydrogen atom on the amino group is replaced by a but-2-enoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Benzyl 3-aminobut-2-enoate typically involves the reaction of benzyl alcohol with 3-aminocrotonic acid under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions, typically at room temperature, and yields the desired ester product.

Industrial Production Methods

On an industrial scale, the production of (Z)-Benzyl 3-aminobut-2-enoate can be achieved through a similar esterification process, but with optimized reaction conditions to increase yield and efficiency. This may involve the use of continuous flow reactors, higher concentrations of reactants, and more efficient catalysts. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(Z)-Benzyl 3-aminobut-2-enoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzyl 3-aminobut-2-enoic acid.

    Reduction: Reduction of the compound can yield benzyl 3-aminobut-2-enol.

    Substitution: The amino group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Benzyl 3-aminobut-2-enoic acid.

    Reduction: Benzyl 3-aminobut-2-enol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(Z)-Benzyl 3-aminobut-2-enoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell growth or signaling.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-Benzyl 3-aminobut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-aminobut-2-enoate: Similar structure but with an ethyl group instead of a benzyl group.

    Isopropyl 3-aminobut-2-enoate: Similar structure but with an isopropyl group instead of a benzyl group.

    Methyl 3-aminobut-2-enoate: Similar structure but with a methyl group instead of a benzyl group.

Uniqueness

(Z)-Benzyl 3-aminobut-2-enoate is unique due to the presence of the benzyl group, which can impart different chemical and biological properties compared to its analogs. The benzyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the benzyl group can participate in π-π interactions, which can influence the compound’s binding affinity to certain proteins or receptors.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

benzyl 3-aminobut-2-enoate

InChI

InChI=1S/C11H13NO2/c1-9(12)7-11(13)14-8-10-5-3-2-4-6-10/h2-7H,8,12H2,1H3

InChI Key

LPYNWRPARGBJOL-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)OCC1=CC=CC=C1)N

Origin of Product

United States

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